molecular formula C30BF21 B12582780 Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- CAS No. 204930-04-1

Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)-

Cat. No.: B12582780
CAS No.: 204930-04-1
M. Wt: 770.1 g/mol
InChI Key: NZDLCZVQZZPUBG-UHFFFAOYSA-N
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Description

Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- is a specialized organoboron compound known for its unique chemical properties and applications. This compound is characterized by the presence of three heptafluoro-2-naphthalenyl groups attached to a central boron atom. The extensive fluorination of the naphthalenyl groups imparts significant stability and reactivity to the compound, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- typically involves the reaction of heptafluoro-2-naphthalenyl lithium with a boron trihalide, such as boron trichloride. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the boron trihalide. The general reaction scheme is as follows:

3C10H2F7Li+BCl3B(C10H2F7)3+3LiCl3 \text{C}_{10}\text{H}_2\text{F}_7\text{Li} + \text{BCl}_3 \rightarrow \text{B}(\text{C}_{10}\text{H}_2\text{F}_7)_3 + 3 \text{LiCl} 3C10​H2​F7​Li+BCl3​→B(C10​H2​F7​)3​+3LiCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The fluorine atoms on the naphthalenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Boronic acids and borate esters.

    Reduction: Borohydrides.

    Substitution: Substituted naphthalenyl boranes.

Scientific Research Applications

Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- involves its role as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from nucleophiles, facilitating various chemical reactions. The extensive fluorination of the naphthalenyl groups enhances the electron-withdrawing effect, increasing the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.

Comparison with Similar Compounds

  • Tris(pentafluorophenyl)borane
  • Tris(3,4,5-trifluorophenyl)borane
  • Tris(2,4,6-trifluorophenyl)borane

Comparison: Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- is unique due to the extensive fluorination of its naphthalenyl groups, which imparts higher stability and reactivity compared to other similar compounds. The larger aromatic system of the naphthalenyl groups also contributes to its distinct chemical behavior, making it a valuable reagent in specialized applications.

Properties

CAS No.

204930-04-1

Molecular Formula

C30BF21

Molecular Weight

770.1 g/mol

IUPAC Name

tris(1,3,4,5,6,7,8-heptafluoronaphthalen-2-yl)borane

InChI

InChI=1S/C30BF21/c32-10-1-4(19(41)28(50)25(47)16(1)38)13(35)22(44)7(10)31(8-11(33)2-5(14(36)23(8)45)20(42)29(51)26(48)17(2)39)9-12(34)3-6(15(37)24(9)46)21(43)30(52)27(49)18(3)40

InChI Key

NZDLCZVQZZPUBG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F)(C3=C(C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F)F)C5=C(C6=C(C(=C5F)F)C(=C(C(=C6F)F)F)F)F

Origin of Product

United States

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